

Application of Ferric Ammonium EDTA as an Iron Source in Cell Culture Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric ammonium edta*

Cat. No.: *B13819402*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable micronutrient for the proliferation and metabolism of mammalian cells in culture. It is a critical component of various cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions. However, the delivery of iron to cells in serum-free or chemically defined media presents a significant challenge due to the low solubility of ferric iron (Fe^{3+}) at physiological pH. To overcome this, iron is often supplied in a chelated form to maintain its bioavailability. **Ferric ammonium EDTA**, a stable complex of ferric iron with ethylenediaminetetraacetic acid (EDTA), serves as an effective and economical source of iron for a variety of cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.

This document provides detailed application notes and protocols for the use of **Ferric Ammonium EDTA** in cell culture media, including its mechanism of action, comparative performance data, and potential effects on cellular signaling pathways.

Mechanism of Action

In aqueous solutions at physiological pH, free ferric iron readily hydrolyzes to form insoluble ferric hydroxide, rendering it unavailable to cells. EDTA is a powerful chelating agent that sequesters the ferric iron, forming a stable, water-soluble complex. This chelation prevents the precipitation of iron, ensuring its availability for cellular uptake.

Cells in culture primarily acquire iron through two mechanisms: transferrin-mediated endocytosis and non-transferrin-bound iron (NTBI) uptake. While transferrin is the natural physiological iron carrier, in many serum-free media formulations, synthetic iron chelates like **Ferric Ammonium EDTA** are used to deliver iron via the NTBI pathway. The precise mechanism of iron uptake from the Ferric EDTA complex is not fully elucidated but is believed to involve a combination of cell surface reduction of Fe^{3+} to ferrous iron (Fe^{2+}) and transport across the cell membrane by divalent metal transporters.

Data Presentation: Performance of Iron Sources in Cell Culture

The choice and concentration of an iron source can significantly impact cell growth, viability, and recombinant protein production. The following tables summarize quantitative data from studies comparing different iron sources in CHO cell culture.

Table 1: Effect of Ferric Ammonium Citrate (FAC) Concentration on CHO Cell Culture Performance

Iron Concentration (mg/L)	Maximum Viable Cell Density (VCD) (% of max)	Viability (%)	Monoclonal Antibody (mAb) Titer (% of max)
2	80	>90	85
10	95	>90	95
50	100	>90	100
100	90	<90	90

Data adapted from a study on CHO-K1 cells using Ferric Ammonium Citrate (FAC), a compound with similar iron presentation to **Ferric Ammonium EDTA**.^[1]

Table 2: Comparison of Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) on CHO Cell Culture Performance

Iron Source (at 50 mg/L Fe)	Maximum Viable Cell Density (VCD) (% normalized)	Viability (%)	Monoclonal Antibody (mAb) Titer (%) normalized)
Ferric Ammonium Citrate (FAC)	100	>90	100
Ferric Citrate (FC)	71.1	~85	~90

This comparison highlights that different iron chelates can lead to varied cell culture outcomes. It is important to note that impurities in iron sources, such as manganese, can also significantly influence cell growth and productivity.[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of a 100 mM Ferric Ammonium EDTA Stock Solution

Materials:

- Ferric Chloride (FeCl_3)
- Ethylenediaminetetraacetic acid (EDTA) disodium salt dihydrate ($\text{Na}_2\text{EDTA}\cdot 2\text{H}_2\text{O}$)
- Ammonium Hydroxide (NH_4OH) solution (e.g., 28-30%)
- Deionized, sterile water (cell culture grade)
- Sterile filtration unit (0.22 μm pore size)
- Sterile storage bottles

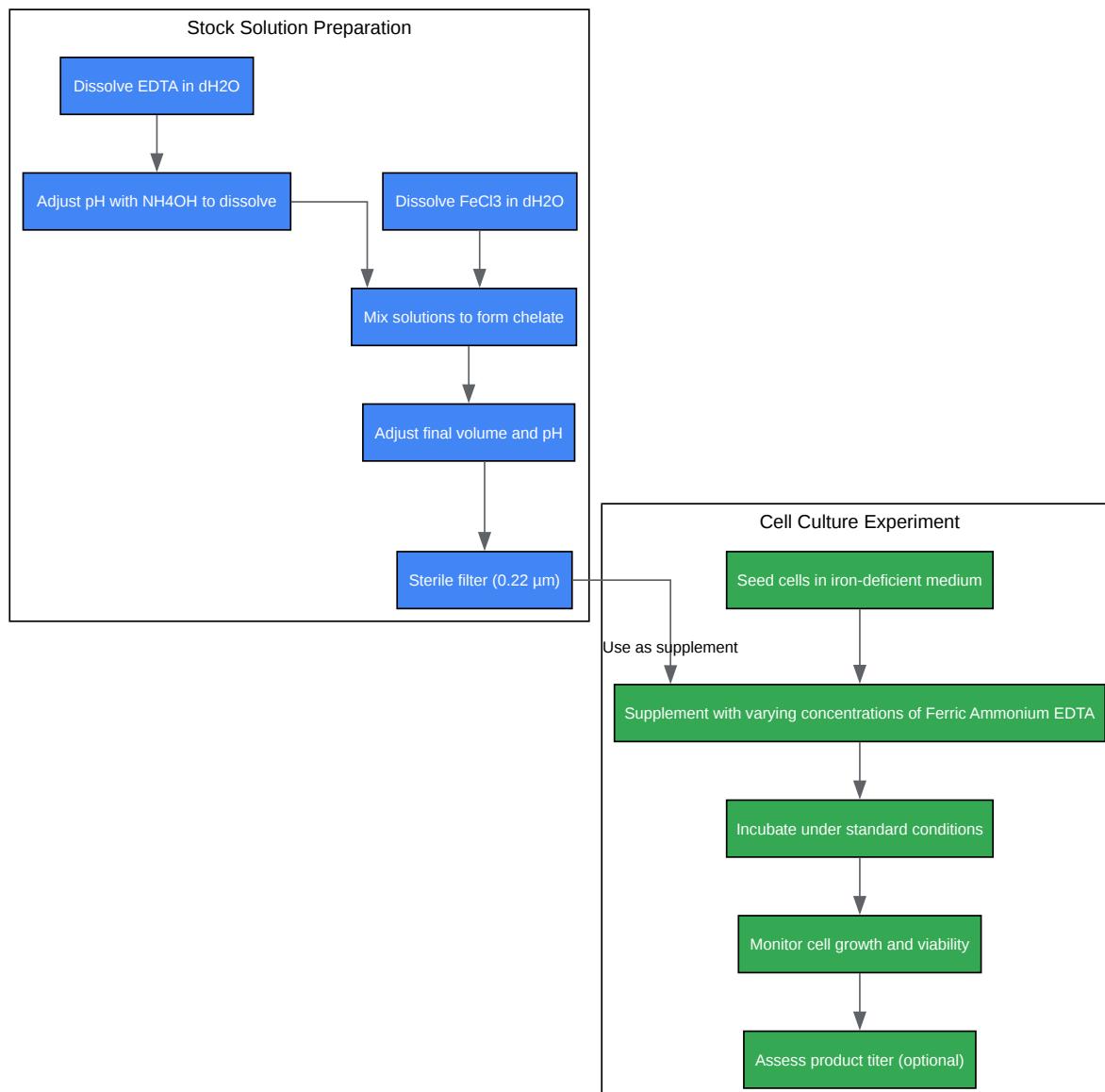
Procedure:

- Prepare EDTA Solution: In a sterile beaker, dissolve 37.22 g of EDTA disodium salt dihydrate in 800 mL of deionized water. Stir vigorously using a sterile magnetic stir bar. EDTA will not fully dissolve at this stage.

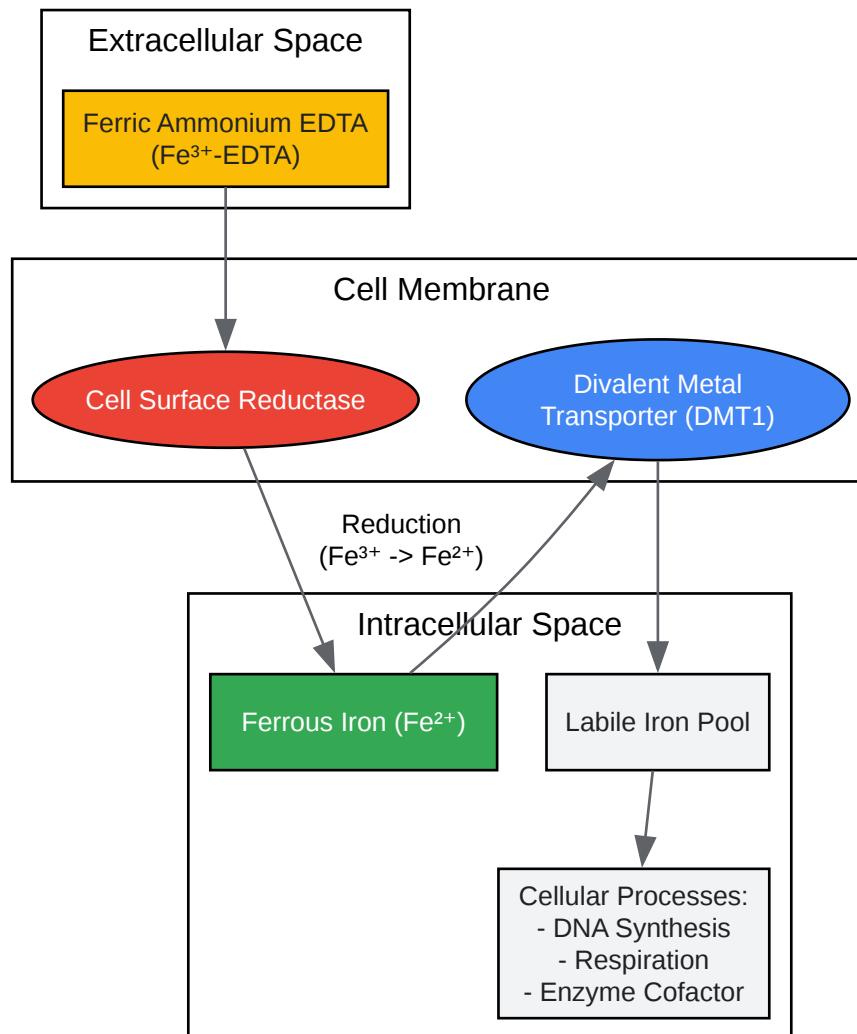
- Adjust pH to Dissolve EDTA: Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 7.0-7.5. The EDTA will go into solution as the pH increases.
- Prepare Ferric Chloride Solution: In a separate sterile beaker, dissolve 16.22 g of ferric chloride in 100 mL of deionized water.
- Form the Chelate: While stirring the EDTA solution, slowly add the ferric chloride solution. The solution will turn a clear, reddish-brown color as the Ferric-EDTA chelate forms.
- Final Volume and pH Adjustment: Adjust the final volume to 1 L with deionized water. Check the pH and, if necessary, adjust to 7.2-7.4 using ammonium hydroxide or hydrochloric acid.
- Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 μ m sterile filter into a sterile storage bottle. Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium with Ferric Ammonium EDTA

Objective: To determine the optimal concentration of **Ferric Ammonium EDTA** for a specific cell line.

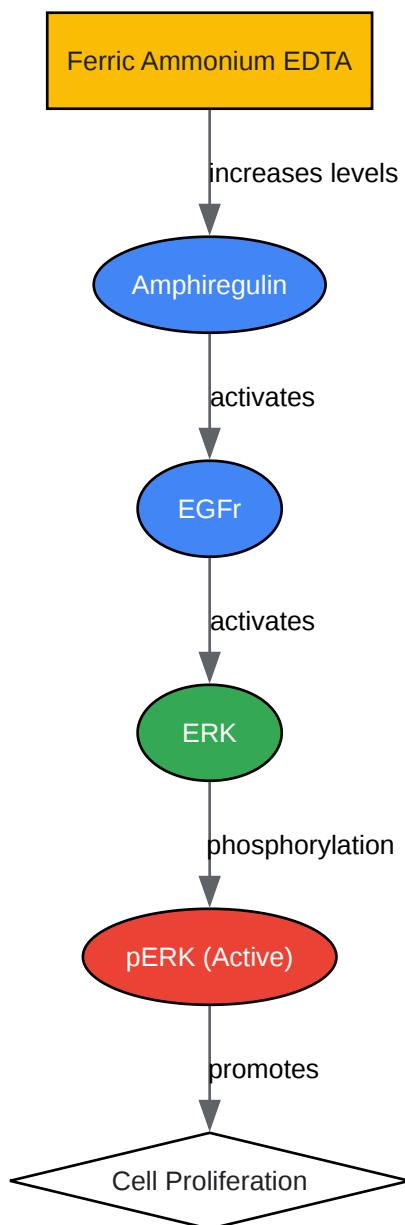

Materials:

- Basal cell culture medium (iron-deficient)
- 100 mM **Ferric Ammonium EDTA** stock solution (prepared as in Protocol 1)
- Cell line of interest (e.g., CHO, hybridoma)
- Sterile culture vessels (e.g., T-flasks, shake flasks)
- Cell counting apparatus (e.g., hemocytometer, automated cell counter)
- Assay kits for determining product titer (if applicable)


Procedure:

- Cell Seeding: Seed the cell line of interest in multiple culture vessels at a recommended density in the basal medium.
- Supplementation: Prepare a series of media with varying final concentrations of **Ferric Ammonium EDTA** (e.g., 10 μ M, 50 μ M, 100 μ M, 200 μ M, 500 μ M). A "no iron" control should also be included.
- Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
- Monitoring: Monitor cell growth and viability at regular intervals (e.g., every 24 hours) by taking small aliquots for cell counting.
- Data Analysis: Plot the viable cell density and viability over time for each concentration. Determine the optimal concentration that supports the best growth and viability.
- Productivity Assessment (if applicable): At the end of the culture period, collect the supernatant and measure the concentration of the recombinant protein or monoclonal antibody to assess the impact of iron concentration on productivity.

Visualizations: Signaling Pathways and Experimental Workflows


[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and testing **Ferric Ammonium EDTA** in cell culture.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of non-transferrin-bound iron uptake from Ferric EDTA.

[Click to download full resolution via product page](#)

Caption: Ferric EDTA-mediated activation of the MAP kinase ERK signaling pathway.[\[2\]](#)

Conclusion

Ferric Ammonium EDTA is a valuable and widely used iron supplement in cell culture, particularly in serum-free and chemically defined media. Its ability to maintain iron in a soluble and bioavailable form is crucial for supporting robust cell growth and productivity. However, the optimal concentration of **Ferric Ammonium EDTA** is cell-line dependent and requires empirical determination. Furthermore, researchers should be aware of the potential impact of impurities

in the iron source and the possible modulation of cellular signaling pathways. The protocols and information provided herein serve as a comprehensive guide for the effective application of **Ferric Ammonium EDTA** in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INABIS '98 - Regulation of Non-transferrin Bound Fe Uptake in Mammalian Cells [mcmaster.ca]
- To cite this document: BenchChem. [Application of Ferric Ammonium EDTA as an Iron Source in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13819402#application-of-ferric-ammonium-edta-as-an-iron-source-in-cell-culture-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com